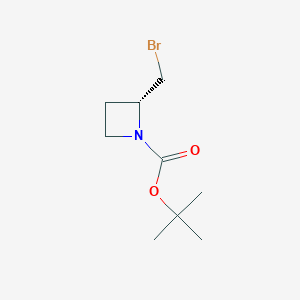

(R)-1-Boc-2-(bromomethyl)azetidine

Description

Overview of Azetidine (B1206935) Ring Systems in Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocyclic compounds. wikipedia.org Their structure, an analog of cyclobutane, possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining characteristic, rendering them more reactive than their five-membered (pyrrolidines) or six-membered (piperidines) counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This intermediate reactivity makes azetidines versatile substrates in organic synthesis. rsc.org The ring strain can be strategically exploited in ring-opening reactions, providing access to a variety of functionalized acyclic amine derivatives. rsc.org Conversely, the intact azetidine ring can serve as a rigid scaffold in the final target molecule. nih.gov

The synthesis of azetidines can be achieved through various methods, including the cyclization of precursors with suitable leaving groups, ring expansion of aziridines, and cycloaddition reactions. rsc.orgorganic-chemistry.orgacs.org Palladium-catalyzed intramolecular C-H amination and other modern synthetic techniques have further expanded the accessibility of diverse azetidine structures. rsc.orgorganic-chemistry.org

Importance of Chiral Azetidines in Modern Chemical Research

The introduction of chirality into the azetidine ring dramatically increases its value, particularly in the life sciences. Chiral azetidines are sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. acs.org

Chiral azetidines, especially azetidine-2-carboxylic acids, serve as conformationally constrained analogues of natural amino acids like proline. wikipedia.orgrsc.orgacs.org This conformational rigidity is a powerful tool in medicinal chemistry and peptide science. By incorporating these constrained mimics into peptides, researchers can induce specific secondary structures, such as helices, and enhance metabolic stability. nih.gov The fixed geometry of the azetidine ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets. acs.org

Beyond their use as amino acid surrogates, chiral azetidines are versatile synthons for constructing a wide array of complex molecular architectures. acs.orgnih.gov The strained ring system can undergo stereospecific ring-opening reactions to generate highly functionalized chiral acyclic amines, which are themselves valuable intermediates. rsc.orgacs.org Furthermore, the azetidine ring can be a core component of novel scaffolds in drug discovery, contributing to improved physicochemical properties and biological activity. nih.govresearchgate.net The development of stereoselective methods to synthesize substituted chiral azetidines is an active area of research, aiming to provide broader access to this important class of molecules. acs.org

Structural Features and Reactivity Context of Halogenated Azetidines

The introduction of a halogen atom, such as bromine, onto an azetidine ring or a substituent provides a reactive handle for further chemical transformations. Halogenated azetidines, like (R)-1-Boc-2-(bromomethyl)azetidine, are key intermediates for introducing the azetidine motif into larger molecules. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, through nucleophilic substitution reactions. This allows for the straightforward attachment of the azetidine scaffold to other molecular fragments. The reactivity of the halogen is influenced by its position on the ring and the nature of the protecting group on the nitrogen atom. For instance, the Boc (tert-butyloxycarbonyl) group in this compound provides stability during many chemical transformations and can be easily removed under acidic conditions when desired.

Research Scope and Focus on this compound

This article focuses specifically on the chemical compound This compound . The " (R)" designation indicates the specific stereochemistry at the C2 position of the azetidine ring. The "1-Boc" signifies the presence of a tert-butyloxycarbonyl protecting group on the nitrogen atom, and "2-(bromomethyl)" describes the substituent at the second position of the ring. This compound is a valuable chiral building block, and this article will detail its properties and synthetic utility based on available scientific literature.

Chemical Compound Data

| Compound Name |

| This compound |

| (R)-1-((S)-1'-(4''-Methoxyphenyl)ethyl)azetidine-2-carbonitrile |

| (R)-1-((S)-1'-Phenylethyl)azetidine-2-carboxamide |

| (R)-1-((S)-1'-Phenylethyl)azetidine-2-carbonitrile |

| (R)-2-(Azidomethyl)-1-Boc-pyrrolidine |

| (R)-phenylglycinol |

| 1-Boc-3-(bromomethyl)azetidine |

| 1-N-Boc-3-(bromomethyl)azetidine |

| 2'-deoxymugineic acid |

| Azetidine |

| Azetidine-2-carboxylic acid |

| Aziridine |

| Calydaphninone |

| Cobimetinib |

| Diethylamine |

| Ethyl trifluoroacetoacetate |

| Melagatran |

| Mugineic acid |

| N,N,2'-O-trimethyladenosine |

| N,N-dimethyladenosine |

| Nicotianamine |

| Piperidine |

| Proline |

| Puromycin |

| Pyrrolidine (B122466) |

| tert-Butyl (R)-2-(azidomethyl)-1-pyrrolidinecarboxylate |

| tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate |

| Ximelagatran |

This compound: Properties

| Property | Value |

| CAS Number | 1363380-84-0 achemblock.com |

| Molecular Formula | C₉H₁₆BrNO₂ achemblock.com |

| Molecular Weight | 250.14 g/mol achemblock.com |

| IUPAC Name | tert-butyl (2R)-2-(bromomethyl)azetidine-1-carboxylate |

| Purity | 97% achemblock.com |

| Synonyms | (R)-tert-butyl 2-(bromomethyl)azetidine-1-carboxylate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(bromomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUBHKXBYBMWRH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141170 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-13-5 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of R 1 Boc 2 Bromomethyl Azetidine and Analogs

Nucleophilic Substitution Reactions at the Bromomethyl Moiety of (R)-1-Boc-2-(bromomethyl)azetidine

The primary electrophilic site in this compound is the carbon atom of the bromomethyl group. This allows for a variety of intermolecular and intramolecular nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Intermolecular Nucleophilic Attack (e.g., with Oxygen, Sulfur, Carbon, and Nitrogen Nucleophiles)

A wide array of nucleophiles can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. These reactions are typically performed in the presence of a base to neutralize the generated hydrobromic acid.

Oxygen Nucleophiles: Phenoxides and other oxygen-containing nucleophiles can be employed to synthesize the corresponding ethers. For instance, the reaction with various substituted phenols in the presence of a suitable base affords (R)-1-Boc-2-(phenoxymethyl)azetidine derivatives.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the synthesis of thioethers. The reaction of this compound with thiols under basic conditions proceeds smoothly to yield the corresponding (R)-1-Boc-2-((alkylthio)methyl)- or (R)-1-Boc-2-((arylthio)methyl)azetidines.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters, can be alkylated with this compound. This C-C bond-forming reaction provides a route to elaborate the side chain at the C2 position of the azetidine (B1206935) ring. For example, the alkylation of diethyl malonate, followed by subsequent chemical transformations, can lead to the synthesis of more complex azetidine derivatives. frontiersin.orgnih.govrsc.orgnih.gov

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen nucleophiles like azides, readily react with this compound to produce the corresponding substituted aminomethylazetidines. These reactions are fundamental for the introduction of further nitrogen-based functionality. For example, primary and secondary amines have been shown to react with 2-(iodomethyl)azetidine derivatives to yield stable methylamino azetidine products. scitechnol.com Similarly, (R)-2-(azidomethyl)-1-Boc-pyrrolidine, an analog, is a versatile building block for synthesizing nitrogen-containing heterocycles. chemimpex.com

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Phenols (ArOH) | Aryl ethers | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |

| Thiols (RSH) | Thioethers | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| Malonic Esters (CH₂(CO₂Et)₂) | Alkylated malonates | Base (e.g., NaH, NaOEt), Solvent (e.g., THF, EtOH) |

| Amines (R¹R²NH) | Substituted amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMSO) |

Intramolecular Cyclization Pathways

The strategic placement of a nucleophile within the same molecule allows for intramolecular cyclization, leading to the formation of fused or bridged bicyclic systems containing the azetidine ring. These reactions are driven by the proximity of the reacting centers and the formation of thermodynamically stable five- or six-membered rings.

For instance, if the substituent introduced via nucleophilic substitution contains a suitable functional group, a subsequent intramolecular reaction can be initiated. A common strategy involves the conversion of the bromomethyl group to an aminomethyl group, followed by acylation and subsequent cyclization to form bicyclic structures. Such intramolecular cyclizations are key steps in the synthesis of complex molecules, including those with potential biological activity. scitechnol.comnih.govrsc.orgunipv.itresearchgate.netgoogle.comgoogle.comnih.govacgpubs.org

Transformations Involving the Azetidine Ring System

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. clockss.org This reactivity provides a pathway to synthesize larger, more complex acyclic or heterocyclic structures that would be challenging to access through other means.

Ring Opening Reactions

The azetidine ring can be opened by various nucleophiles, often activated by N-quaternization or in the presence of a Lewis acid. magtech.com.cnorganic-chemistry.orgiitk.ac.inasianpubs.orgosti.govkhanacademy.org The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. magtech.com.cn In the case of 2-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position.

For N-Boc protected azetidines, Lewis acids can facilitate ring-opening by coordinating to the carbonyl oxygen of the Boc group, thereby activating the ring towards nucleophilic attack. iitk.ac.in For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2-type pathway. iitk.ac.in While specific examples with this compound are not extensively documented, the general principles of azetidine ring-opening suggest that under appropriate conditions, nucleophiles could attack the ring carbons.

The release of ring strain is a powerful driving force for the rearrangement of azetidine derivatives into other heterocyclic systems. Thermal or chemically induced rearrangements can lead to the formation of more stable five-membered rings, such as pyrrolidines. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

One such pathway involves the thermal isomerization of 2-(iodomethyl)azetidine derivatives to form functionalized 3-iodopyrrolidines. scitechnol.com This rearrangement is believed to proceed through an intermediate aziridinium (B1262131) ion. Similarly, the rearrangement of 2-chloromethyl azetidines to 3-chloropyrrolidines can be induced by heating. researchgate.net These strain-release pathways offer a valuable synthetic strategy for converting readily accessible azetidines into substituted pyrrolidines, which are prevalent motifs in many biologically active compounds. nih.gov The study of strain-release ring-opening of 1-azabicyclo[1.1.0]butanes has also emerged as a significant strategy for azetidine synthesis. nih.gov

| Transformation Type | Reactant/Conditions | Product Type |

|---|---|---|

| Nucleophile-Induced Ring Opening | Nucleophile (e.g., R-OH, R-NH₂), Lewis Acid | Functionalized acyclic amines |

| Strain-Release Ring Opening | Heat, or chemical induction | Substituted pyrrolidines |

Enantioselective Ring Opening Catalysis

The enantioselective ring-opening of azetidines is a powerful strategy for the synthesis of chiral, non-racemic γ-amino compounds. While the parent azetidine ring is relatively stable, its reactivity can be enhanced by N-activation, often by protonation or Lewis acid coordination, rendering the ring susceptible to nucleophilic attack. rsc.org Catalytic enantioselective methods allow for the desymmetrization of meso-azetidines or the kinetic resolution of racemic azetidines, yielding products with high stereopurity.

Recent advancements have focused on hydrogen-bond-donor catalysis. For instance, chiral squaramide catalysts have been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines using alkyl and acyl halides as nucleophiles. acs.orgchemrxiv.org This methodology provides access to valuable chiral α-amino-γ-halopropane building blocks. acs.org The success of this approach relies on a network of electrostatic interactions between the catalyst and the substrate in the transition state, which allows for broad substrate scope and high levels of enantioinduction. chemrxiv.org

Another effective strategy involves the use of chiral Brønsted acids. SPINOL-type chiral phosphoric acid catalysts have been shown to effectively catalyze the enantioselective desymmetrization of azetidinium ions with thiols, producing γ-amino thioethers with excellent enantioselectivity. rsc.org In a related context, bimetallic catalyst systems have proven effective for the enantioselective ring opening of meso-aziridines, a strategy that could conceptually be extended to azetidine systems. nih.gov

| Catalyst Type | Substrate Type | Nucleophile | Product | Enantiomeric Excess (ee) | Ref |

| Chiral Squaramide | 3-Aryl/Alkyl Azetidines | Acyl Halides | α-Amino-γ-halopropanes | Up to 97% | acs.org |

| SPINOL-type Phosphoric Acid | Azetidinium Ions | Thiols | γ-Amino Thioethers | Up to 99% | rsc.org |

| Chiral Bimetallic Complex | meso-Aziridines | Silyl Azides/Cyanides | 1,2-Azidoamides/Amidonitriles | Up to 99% | nih.gov |

Ring Expansion Reactions (e.g., Towards Pyrrolidine (B122466), Piperidine, and Azepane Scaffolds)

One of the most synthetically useful transformations of 2-(halomethyl)azetidines and their analogs is the one-carbon ring expansion to afford substituted pyrrolidines. nih.gov This transformation typically proceeds via the formation of an azetidinium ylide intermediate, which subsequently undergoes rearrangement. nih.govfigshare.com

A common method involves the reaction of N-substituted azetidines with a diazocarbonyl compound in the presence of a metal catalyst, such as copper(II) acetylacetonate (B107027) [Cu(acac)₂] or rhodium(II) acetate (B1210297) [Rh₂(OAc)₄]. nih.govnsf.gov The metal catalyst facilitates the formation of a metallocarbene, which is then trapped by the azetidine nitrogen to form the key azetidinium ylide. A subsequent acs.orgnih.gov-Stevens shift results in the ring-expanded pyrrolidine product. nih.gov This strategy has been successfully applied to the synthesis of pyrrolizidine (B1209537) alkaloids like turneforcidine (B1243542) and platynecine, starting from methyl 1-benzylazetidine-2-carboxylate. nih.govfigshare.com

The expansion of the azetidine ring is not limited to pyrrolidines. Methodologies have been developed for the expansion to larger ring systems, including piperidines and azepanes, often involving intramolecular rearrangements of suitably functionalized azetidinium intermediates. researchgate.net For example, ring expansion of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst has been reported as a formal [4+1] cycloaddition to yield 4-methylenepyrrolidines. nsf.gov

| Azetidine Precursor | Reagent(s) | Catalyst | Product Scaffold | Ref |

| N-Substituted Azetidine | Diazocarbonyl Compound | Cu(acac)₂ | Pyrrolidine | nih.gov |

| Azetidine-2-carboxylate Ester | Diazoacetate | Rhodium(II) catalyst | Pyrrolidine | nih.govfigshare.com |

| 3-Methyleneazetidine | Diazo Compound | Rh₂(OAc)₄ | 4-Methylenepyrrolidine | nsf.gov |

| Bicyclic Azetidinium Salt | Base | None | Pyrrolidine, Piperidine, Azepane | researchgate.net |

Mechanistic Studies of Ring Enlargement

The mechanism of azetidine ring expansion has been the subject of detailed experimental and computational studies. researchgate.netnih.gov The central feature of the most common pathway is the formation of an azetidinium ylide. nih.govnih.gov For the expansion of azetidines to pyrrolidines using diazo compounds, the reaction is initiated by the formation of a metal carbene, which is attacked by the lone pair of the azetidine nitrogen. nih.gov

The subsequent rearrangement of the ylide can proceed through different pathways, the nature of which can be influenced by the substrate and the reaction conditions. chemrxiv.org Density Functional Theory (DFT) calculations on the ring expansion of bicyclic methyleneaziridines (a related system) suggest a concerted, asynchronous acs.orgchemrxiv.org-Stevens-type rearrangement. nih.gov In this case, ylide formation is the rate-determining step, and the rearrangement itself is a near-barrierless process. nih.gov

However, for other systems, a stepwise mechanism may operate. The identity of the carbene precursor has been shown to influence the reaction pathway. For example, the presence of an electron-withdrawing group on the carbene can stabilize the negative charge of the ylide, favoring a stepwise process through a zwitterionic intermediate over a concerted rearrangement. chemrxiv.org

Rearrangement Reactions (e.g.,acs.orgnih.gov-Stevens Rearrangements)

Rearrangements of ammonium (B1175870) ylides are fundamental to the ring expansion chemistry of azetidines. The two primary competing pathways are the acs.orgnih.gov-Stevens rearrangement and the acs.orgchemrxiv.org-Sommelet-Hauser rearrangement. wikipedia.orgnih.gov

The acs.orgnih.gov-Stevens rearrangement is a sigmatropic rearrangement that involves the migration of a substituent from the nitrogen atom of an ylide to an adjacent carbon atom. nih.govacs.org In the context of azetidinium ylides formed from 2-substituted azetidines, the acs.orgnih.gov-shift of one of the ring carbons leads to a one-carbon ring expansion, yielding a pyrrolidine. nih.govnih.gov This process has been rendered enantioselective through organocatalysis. The use of an isothiourea Lewis base catalyst has enabled the first organocatalytic enantioselective acs.orgnih.gov-Stevens rearrangement of azetidinium salts, producing 4-alkylideneproline derivatives with good yield and enantiomeric ratios. chemrxiv.orgacs.orgnih.gov DFT calculations have been instrumental in elucidating the novel mode of asymmetric induction, which is dictated by the pyramidalization of the enolate α-carbon in the transition state. chemrxiv.orgacs.org

The Sommelet-Hauser rearrangement is a competing acs.orgchemrxiv.org-sigmatropic rearrangement. wikipedia.org This pathway is typically observed with benzylic quaternary ammonium salts. wikipedia.org It proceeds via deprotonation of a methyl group on the nitrogen to form an ylide, which then undergoes a acs.orgchemrxiv.org-rearrangement onto the aromatic ring, followed by rearomatization. wikipedia.org While the Stevens rearrangement is often favored in simple azetidinium systems, the Sommelet-Hauser pathway can become competitive under certain conditions, particularly when benzylic groups are present on the nitrogen. nih.gov

Functional Group Interconversions and Protective Group Manipulations

Chemistry of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its robustness and predictable reactivity. fishersci.co.ukscispace.com It is stable to a wide range of nucleophiles, bases, and reductive conditions, making it compatible with many synthetic transformations. total-synthesis.com

The primary method for cleaving the Boc group is treatment with acid. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently remove the Boc group at room temperature. fishersci.co.ukscispace.com The deprotection mechanism involves protonation of the carbonyl oxygen, which facilitates the fragmentation of the carbamate (B1207046) into carbon dioxide, the free amine, and a stable tert-butyl cation, which is typically trapped by a nucleophile or eliminated as isobutene. total-synthesis.com

The acid lability of the Boc group allows for orthogonal protection strategies in the presence of other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz groups. total-synthesis.com For substrates sensitive to strong acids, milder deprotection conditions have been developed, including the use of aqueous phosphoric acid, Lewis acids, or solid-supported acid catalysts like montmorillonite (B579905) K10 clay or heteropolyacids. scispace.comorganic-chemistry.orgmdpi.com The tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analog of Boc, has also been explored. It exhibits greater acid lability and can be removed under conditions that leave a Boc group intact. acs.org

| Reagent(s) | Conditions | Comments | Ref |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp | Standard, efficient, and fast deprotection. | fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Common and effective method. | scispace.com |

| Aqueous Phosphoric Acid | - | Mild, environmentally benign alternative. | organic-chemistry.org |

| Heteropolyacid (Dawson type) | Acetonitrile, Reflux | Catalytic, reusable catalyst. | scispace.com |

| Thermolysis | Ethanol, Reflux | Thermal removal, useful for certain substrates. | acs.org |

Derivatization of Carboxyl Moieties (when present in related azetidine-2-carboxylic acids)

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid analogue of proline, found in various plant species. wikipedia.org Its synthesis and derivatization are of significant interest for the development of peptidomimetics and chiral ligands. researchgate.net Synthetic routes often start from precursors like γ-butyrolactone or L-aspartic acid and yield orthogonally protected derivatives, such as N-Boc-azetidine-2-carboxylic acid esters. researchgate.netresearchgate.net

The carboxyl group of N-protected azetidine-2-carboxylic acid is readily derivatized using standard peptide coupling or esterification methods.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, tert-butyl, benzyl). For example, N-Boc-L-azetidine-2-carboxylic acid can be protected as its benzyl (B1604629) ester, which can be selectively removed later via hydrogenolysis. researchgate.net These ester derivatives are crucial intermediates for subsequent reactions, such as the ring-expansion of azetidinecarboxylate esters via reaction with metallocarbenes. nih.govfigshare.com

Amide Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amides by reacting the carboxylic acid with primary or secondary amines. These transformations provide access to a wide range of azetidine-containing peptide structures.

The ability to selectively manipulate the Boc-protecting group on the nitrogen and the carboxyl functional group (often as an ester) is fundamental to the use of azetidine-2-carboxylic acid as a chiral building block in multi-step synthesis. researchgate.net

Stereochemical Control and Diastereoselectivity in Azetidine Chemistry

Factors Governing Stereoselectivity in Azetidine (B1206935) Formation

The stereochemical outcome of azetidine ring formation is influenced by several factors, primarily the use of chiral catalysts and ligands, and the inherent chirality within the starting materials (substrate control).

Influence of Chiral Catalysts and Ligands

The use of chiral catalysts and ligands is a powerful strategy for inducing enantioselectivity in the synthesis of azetidines from achiral precursors. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

C₂-symmetric ligands, which possess a twofold axis of rotation, have proven to be particularly effective in asymmetric catalysis due to their ability to reduce the number of possible transition states, leading to higher enantioselectivity. nih.gov For instance, chiral bisoxazoline (BOX) ligands, a class of C₂-symmetric ligands, are versatile and can be tailored for specific catalytic processes. nih.gov Optically pure C₂-symmetrical cyclic amines, which can serve as ligands, have been synthesized from diols obtained via enantioselective reduction of diketones catalyzed by a chiral β-ketoiminato cobalt(II) complex. organic-chemistry.org

Other notable examples of chiral catalysts and ligands include:

Chiral N,N'-dioxide/Mg(II) complexes , which have been successfully used in the enantioselective [3+1] cycloaddition of racemic donor-acceptor aziridines with isocyanides to produce enantioenriched exo-imido azetidines with up to 94% enantiomeric excess (ee). acs.org

Cinchona alkaloids can act as chiral bases to catalyze the enantioselective transformation of 4-formyloxyazetidinone into 4-aryloxyazetidinones. nih.gov

Chiral tert-butanesulfinamides serve as effective chiral auxiliaries for the synthesis of C2-substituted azetidines with a broad range of substituents, including aryl, vinyl, and alkyl groups, in high diastereoselectivity. acs.org

Chiral phosphoric acids have been used as catalysts for the enantioselective desymmetrization of azetidines using thiols as nucleophiles. rsc.org

A chiral cation phase-transfer catalyst containing a pentafluorosulfanyl (SF₅) group derived from a cinchona alkaloid has been developed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

| Catalyst/Ligand System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral N,N'-dioxide/Mg(II) complex | [3+1] Cycloaddition | exo-Imido azetidines | Up to 94% | acs.org |

| Cinchona alkaloid | Intermolecular nucleophilic trapping | 4-Aryloxyazetidinones | High | nih.gov |

| (R)- or (S)-tert-Butanesulfinamide | Condensation and cyclization | C2-substituted azetidines | High diastereoselectivity | acs.org |

| SF₅-containing cinchona alkaloid derivative | Phase-transfer catalysis | Spirocyclic azetidine oxindoles | Up to 96% (2:98 er) | nih.gov |

Substrate Control and Chirality Transfer

Substrate control is a strategy where the stereochemistry of the final azetidine product is dictated by one or more stereocenters present in the starting material. This approach often involves the diastereospecific transformation of a chiral precursor.

A common method involves the cyclization of enantiomerically pure 1,3-amino alcohols. acs.org For example, diversely substituted N-aryl-2-cyanoazetidines can be prepared in enantiomerically pure form from β-amino alcohols through a sequence of N-arylation, N-cyanomethylation, and base-induced ring closure. organic-chemistry.org This method allows for a predictable substitution pattern and diastereoselectivity. organic-chemistry.org

Chirality transfer from aziridines provides another powerful route to enantiomerically pure azetidines. nih.govacs.org The ring expansion of chiral aziridines can proceed with high stereocontrol. For instance, laboratory-evolved enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a acs.orgacs.org-Stevens rearrangement with excellent enantioselectivity (99:1 er). acs.org Another approach involves the reaction of N-tosylaziridines with dimethylsulfoxonium methylide to generate 1-arenesulfonylazetidines. organic-chemistry.org Furthermore, the functionalization of unactivated alkenes can be achieved through substrate-directed aziridination of alkenyl alcohols, where a hydroxyl group directs the stereochemical outcome. acs.orgnih.gov

Diastereoselective Synthesis of Substituted Azetidines

For azetidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as critical as controlling the absolute stereochemistry (enantioselectivity).

Control over Vicinal Stereocenters

The control over adjacent (vicinal) stereocenters is a key challenge in the synthesis of polysubstituted azetidines. One effective strategy is the 4π-electrocyclization of N-alkenylnitrones, which proceeds in a stereospecific conrotatory manner to install vicinal stereocenters that direct subsequent reactions. researchgate.net This method provides access to highly substituted azetidines with excellent diastereoselectivity. researchgate.netnih.gov

Another powerful technique is the copper-catalyzed difunctionalization of azetines. This method allows for the installation of two versatile functional groups, a boryl and an allyl group, across the double bond of an azetine with the simultaneous creation of two new stereogenic centers. nih.gov This three-component coupling reaction proceeds with complete absolute and relative stereocontrol, yielding 2,3-disubstituted azetidines as single enantiomers and diastereomers. nih.gov The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid has also been achieved in a stereocontrolled manner using two distinct strategies to access the cis and trans isomers separately. nih.gov

Achieving Trans-Diastereoselectivity in Azetidine Rings

The synthesis of trans-substituted azetidines is often desired and can be achieved through various synthetic methodologies. The [2+2] cycloaddition of a butadienylketene with imines has been shown to produce 3-dienyl-substituted azetidinones with high trans-diastereoselectivity. acs.org

Another approach involves the α-lithiation of N-protected 3-substituted azetidines, followed by trapping with an electrophile. This process generally results in the trans-diastereoselective incorporation of the electrophile. uni-muenchen.de Furthermore, the reduction of C-3 functionalized azetidin-2-ones can also lead to the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines. acs.org In the synthesis of bicyclic azetidines, conditions can be chosen to selectively produce either the cis or trans isomer by controlling the epimerization at the α-carbon. nih.gov

| Method | Starting Material | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Copper-catalyzed boryl allylation | Azetine | 2,3-Disubstituted azetidine | Single diastereomer | nih.gov |

| [2+2] Cycloaddition | Butadienylketene and imine | trans-3-Dienylazetidinone | High trans-selectivity | acs.org |

| α-Lithiation and electrophile trapping | N-tPiv protected 3-substituted azetidine | trans-2,3-Disubstituted azetidine | High trans-selectivity | uni-muenchen.de |

| Nickel-catalyzed aryldifluoroalkylation | 2-Azetine | trans-Disubstituted azetidine | >20:1 d.r. | nih.gov |

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool to map out the potential energy surfaces of reactions involving azetidine (B1206935) derivatives. These calculations provide detailed insights into the feasibility of various reaction pathways by determining the energies of reactants, products, transition states, and intermediates. For instance, in the context of reactions involving aziridinium (B1262131) ylides generated from azetidine precursors, DFT calculations have been used to compare different mechanistic possibilities, such as concerted versus stepwise pathways. chemrxiv.orgnih.gov

Theoretical calculations at levels like M06-2X/6-31G(d,p) are employed to investigate reaction mechanisms. acs.org By modeling the reaction environment, for example, through the use of implicit and explicit solvation models, researchers can simulate reaction conditions more accurately. acs.org For example, in studies of azetidine formation, DFT calculations have successfully rationalized experimental outcomes by elucidating the operative reaction mechanisms. acs.org Computational modeling can effectively predict which compounds will react to form azetidines, thereby reducing reliance on trial-and-error experimentation. mit.edu

Elucidation of Intermediates and Transition States (e.g., Aziridinium Ylides)

A significant focus of mechanistic studies has been the characterization of fleeting intermediates and the transition states that connect them. Aziridinium ylides, a unique subclass of ammonium (B1175870) ylides, are key reactive intermediates formed from the reaction of azetidines or other N-heterocycles with metal-supported carbenes. nih.govnih.gov These ylides are embedded in a strained ring system, which influences their reactivity. nih.gov

Computational studies have been crucial in understanding the behavior of these ylides. For example, DFT calculations have shown that the formation of an aziridinium ylide intermediate can be more favorable than alternative pathways like concerted cyclopropanation. nih.gov The subsequent fate of the ylide, whether it undergoes rearrangement or ring-opening, is determined by the relative energy barriers of the corresponding transition states. nih.gov The structure of the aziridinium ylide and the barriers to rotation around its C–N bond can significantly influence the reaction's outcome. nih.gov

Interactive Table: Key Intermediates and Transition States in Azetidine Reactions

| Species | Description | Computational Method | Key Finding |

|---|---|---|---|

| Aziridinium Ylide | A zwitterionic intermediate formed from the reaction of an amine with a carbene. nih.gov | DFT | Its formation and subsequent transformations are central to many observed reaction outcomes. nih.govnih.gov |

| Transition State (TS1) | The energy barrier for the formation of the aziridinium ylide. nih.gov | DFT (e.g., B3LYP/6-31G(d)) | A low barrier indicates favorable ylide formation. nih.gov |

Analysis of Strain Energy and Ring Formation Energetics

The four-membered azetidine ring possesses significant ring strain, which is a critical factor in its reactivity. Computational methods allow for the quantification of this strain energy and analysis of the energetics of ring formation and ring-expansion reactions. The strain within aziridinium ylides, for example, makes them prone to transformations that relieve this strain, driving reactions forward. nih.govresearchgate.net

The balance between ring strain and other electronic and steric factors dictates the thermodynamics and kinetics of reactions involving azetidines. For instance, in the ring expansion of bicyclic aziridines, the delocalization of charge in the transition state can favor the desired ring-expansion pathway over other competing reactions. nih.govresearchgate.net Quantum chemical investigations have provided explanations for ring-formation rules, such as Baldwin's rules, by analyzing the balance between ring stretch and orbital overlap during the cyclization process. acs.org

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is an increasingly vital tool for predicting the regio- and stereoselectivity of organic reactions, offering insights that can guide synthetic efforts. rsc.orgrsc.org For reactions involving (R)-1-Boc-2-(bromomethyl)azetidine and related compounds, DFT calculations can predict which of several possible regioisomers or stereoisomers will be the major product. researchgate.net

This predictive power stems from the ability to calculate the energy barriers for all possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable, and thus lead to the major product. For example, computational studies have been used to understand the factors controlling the divergent formation of azetidines versus dehydropiperidines from a common intermediate. chemrxiv.org These studies revealed that even small energy differences between competing transition states can lead to a significant preference for one product over another. chemrxiv.org The stereochemical outcome of reactions can also be predicted by demonstrating that the reaction proceeds through a concerted mechanism that preserves the stereochemical information of the starting material. nih.gov

Interactive Table: Factors Influencing Selectivity in Azetidine Reactions

| Factor | Influence on Selectivity | Computational Insight |

|---|---|---|

| Catalyst Sterics | Can favor the formation of one regioisomer over another. chemrxiv.org | DFT calculations of catalyst-substrate complexes can rationalize observed selectivities. chemrxiv.org |

| Carbene Precursor | The electronic nature of the carbene can determine whether the reaction is concerted or stepwise. chemrxiv.org | Calculations can model the interaction of different carbenes with the azetidine nitrogen. nih.gov |

| Non-covalent Interactions | Can stabilize certain transition states, leading to a specific product outcome. nih.gov | Energy decomposition analysis can quantify the contribution of these interactions. |

Reaction Kinetics and Solvent-Dependent Behavior Analysis

Computational methods are also employed to study reaction kinetics and the influence of the solvent on reaction pathways and rates. rsc.orgdntb.gov.ua By calculating the Gibbs free energies of activation (ΔG‡) for each step in a reaction mechanism, theoretical chemists can predict reaction rates. nih.govresearchgate.net These predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

The choice of solvent can have a profound impact on a reaction's outcome. researchgate.net Computational models can account for solvent effects through either implicit continuum models (which treat the solvent as a uniform medium) or explicit models (where individual solvent molecules are included in the calculation). acs.orgrsc.org For example, the use of a Solvent Model Density (SMD) can show how the presence of a solvent like water can significantly affect the energy barriers of a reaction. researchgate.net These calculations can explain why a reaction might be faster or more selective in a particular solvent and can guide the experimental choice of solvent to optimize a reaction. researchgate.net

Applications of R 1 Boc 2 Bromomethyl Azetidine As a Chiral Building Block

Precursor for Advanced Chiral Azetidine (B1206935) Derivatives

The fundamental utility of (R)-1-Boc-2-(bromomethyl)azetidine lies in its role as a starting material for more complex and functionally diverse chiral azetidine derivatives. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents at the C2-position. This reactivity is central to its application in creating novel azetidine-containing scaffolds. nih.gov

Azetidines are valuable compounds as they serve as building blocks for a range of nitrogen-containing molecules, including amino acids, alkaloids, and biologically active drugs. nih.gov The inherent rigidity of the four-membered ring, when compared to five- or six-membered rings, facilitates stereoselective functionalization by leveraging the steric influence of existing substituents. nih.gov While the strained ring is stable, it can be activated for nucleophilic ring-opening or ring-expansion reactions, further broadening its synthetic utility. nih.gov

Role in the Synthesis of Conformationally Constrained Amino Acids

The synthesis of non-natural amino acids with restricted conformational flexibility is a significant area of research in medicinal chemistry and drug design. Such constrained amino acids, when incorporated into peptides, can induce specific secondary structures, such as helices or turns, and can enhance metabolic stability and receptor-binding affinity. The rigid azetidine scaffold is an ideal template for creating these constrained amino acids.

While direct synthesis from this compound is a logical strategy, the broader class of azetidine-based amino acids has been shown to be of high interest in protein engineering. nih.gov The synthesis of these unique amino acids often involves the functionalization of the azetidine ring, followed by manipulation of the side chains to yield the final amino acid product.

Intermediate in the Construction of Peptidomimetics and Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids, including those derived from azetidines, is a common strategy in the design of peptidomimetics. nih.gov

The unique conformational constraints imposed by the azetidine ring can lead to peptidomimetics with well-defined three-dimensional structures, which is crucial for their interaction with biological targets. nih.gov Research has demonstrated the investigation of the reactivity of lithiated N-Boc-2-arylazetidines, leading to new azetidine-based peptidomimetics through self-condensation reactions. nih.gov

Application in the Synthesis of Heterocyclic Scaffolds Beyond Azetidines (e.g., Pyrroles, Piperidines)

The ring strain inherent in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger and more complex heterocyclic systems. This strategy allows for the transformation of the four-membered azetidine core into five-membered (pyrrolidines) or six-membered (piperidines) rings, which are also prevalent scaffolds in pharmaceuticals and natural products.

Theoretical and experimental studies have shown that azetidines can undergo ring expansion through the formation of bicyclic azetidinium intermediates. nih.govresearchgate.net For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. The subsequent opening of this intermediate by various nucleophiles can lead to a mixture of ring-expanded pyrrolidines and azepanes. nih.gov The distribution of the resulting products is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov DFT calculations have been employed to rationalize the observed regioselectivities in these nucleophilic opening reactions. nih.govresearchgate.net

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The development of new and efficient chiral ligands is a continuous effort in synthetic chemistry. The stereochemically defined and rigid framework of azetidines makes them attractive scaffolds for the design of novel chiral ligands.

Azetidine-containing molecules have been utilized as building blocks for chiral ligands that are effective in various asymmetric transformations. nih.gov For example, chiral 1,2-diamines, which are valuable ligands in asymmetric catalysis, can be synthesized using methods that could conceptually be adapted from azetidine precursors. nih.gov The development of these ligands often involves the stereoselective functionalization of the azetidine ring to introduce coordinating atoms, such as nitrogen or oxygen, in a spatially defined manner. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodologies

The synthesis of chiral azetidines, including the title compound, has seen remarkable progress. Key achievements include the development of stereoselective methods that allow for the precise control of the stereochemistry at the C2 position. Common strategies often involve the cyclization of chiral precursors. acs.orgnih.gov For instance, methods starting from chiral amino acids or employing chiral auxiliaries have proven effective in producing enantioenriched azetidines. rsc.orgrsc.org The introduction of the bromomethyl group is typically achieved through functional group manipulation of a precursor, such as an alcohol.

Recent advancements have also focused on the direct functionalization of the azetidine (B1206935) ring. nih.govrsc.org This includes metal-catalyzed cross-coupling reactions and C-H activation strategies, which provide efficient routes to substituted azetidines. nih.govresearchgate.net These methodologies have expanded the toolbox available to chemists for the synthesis of diverse azetidine derivatives.

Challenges and Opportunities in Chiral Azetidine Synthesis and Functionalization

Despite the progress, the synthesis of chiral azetidines remains challenging due to the inherent ring strain of the four-membered ring, which can be approximately 25.4 kcal/mol. rsc.orgmedwinpublishers.com This strain makes the ring susceptible to opening, which can be a competing reaction pathway during synthesis and subsequent functionalization. acs.orgresearchgate.net

Key challenges include:

Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of substituted azetidines, especially those with multiple stereocenters, can be difficult. nih.gov

Scalability: Many of the reported synthetic methods are not easily scalable, which can be a limitation for their application in industrial settings. acs.org

Functional Group Tolerance: The development of robust methods that are tolerant of a wide range of functional groups is an ongoing area of research. frontiersin.org

However, these challenges also present significant opportunities. The development of new catalytic systems and novel synthetic strategies for the efficient and stereoselective synthesis of chiral azetidines is a major focus. researchgate.net The unique reactivity of the strained ring can also be harnessed for the development of novel ring-opening and ring-expansion reactions to access other important classes of nitrogen-containing compounds. rsc.org

Emerging Trends in Azetidine Chemistry

The field of azetidine chemistry is constantly evolving, with several emerging trends shaping its future direction:

Photoredox Catalysis: The use of visible light photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of azetidines. rsc.org These methods often proceed under mild reaction conditions and exhibit high functional group tolerance.

Strain-Release Functionalization: There is a growing interest in utilizing the ring strain of azetidines to drive chemical transformations. rsc.orgnih.gov This includes strain-release cross-coupling reactions and cycloadditions, which allow for the construction of complex molecular architectures. nih.gov

Bioisosteric Replacement: Azetidines are increasingly being used as bioisosteres for other cyclic and acyclic moieties in drug discovery. nih.gov Their unique conformational properties can lead to improved pharmacological profiles.

Flow Chemistry: The application of flow chemistry to azetidine synthesis is gaining traction as a means to improve safety, efficiency, and scalability.

Potential Future Applications of (R)-1-Boc-2-(bromomethyl)azetidine and Derivatives

The versatility of this compound as a chiral building block opens up a wide range of potential future applications:

Medicinal Chemistry: Derivatives of this compound are expected to be valuable intermediates in the synthesis of novel therapeutic agents. The azetidine scaffold is found in a number of biologically active molecules, and the ability to introduce diverse functionality via the bromomethyl group will facilitate the exploration of new chemical space. rsc.orgmedwinpublishers.com

Catalysis: Chiral azetidine derivatives have the potential to serve as ligands in asymmetric catalysis. The rigid four-membered ring can provide a well-defined chiral environment for metal catalysts.

Materials Science: The incorporation of azetidine units into polymers and other materials could lead to novel properties. The strained ring could be used as a trigger for controlled degradation or other stimuli-responsive behaviors.

Peptidomimetics: Azetidine-containing amino acids can be incorporated into peptides to create conformationally constrained peptidomimetics with enhanced stability and biological activity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (R)-1-Boc-2-(bromomethyl)azetidine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral phosphoric acid catalysis or enantioselective desymmetrization of azetidine precursors. Key steps include:

- Using tert-butoxycarbonyl (Boc) as a protecting group to stabilize the azetidine nitrogen during bromination .

- Employing asymmetric catalysis (e.g., CPA catalysts) to control stereochemistry at the bromomethyl position. Reaction temperatures between 0–25°C and anhydrous solvents (e.g., dichloromethane) are critical to minimize racemization .

- Monitoring reaction progress via HPLC or chiral GC to validate enantiomeric excess (>99.5% ee achievable under optimized conditions) .

Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time and peak area ratios quantify ee .

- NMR Spectroscopy : Analyze and NMR for diagnostic signals (e.g., Boc carbonyl at ~150 ppm, bromomethyl protons at ~3.5–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (MW = 264.13 g/mol) via ESI-MS or HRMS .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent decomposition .

- Spill Management : Neutralize brominated compounds with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What factors govern enantioselectivity in chiral phosphoric acid-catalyzed N-acyl-azetidine synthesis?

- Methodological Answer :

- Substituent Effects : Bulky substituents on the azetidine ring induce torsional strain in transition states (TS), favoring one enantiomer. For example, adamantyl groups raise the energy of pro-(R) TS by 2.0 kcal/mol compared to pro-(S) TS .

- Protecting Group Influence : The Boc group stabilizes TS geometries via non-covalent interactions (e.g., hydrogen bonding with the catalyst). Less crowded protecting groups (e.g., acetyl) reduce enantioselectivity by ~20% .

- Computational Insights : Density Functional Theory (DFT) models identify TS geometries where protonation occurs trans to substituents, explaining selectivity trends .

Q. How can metabolic instability in azetidine-containing compounds be addressed during drug development?

- Methodological Answer :

- Metabolic Soft Spot Analysis : Incubate compounds with hepatic microsomes to identify oxidation sites (e.g., benzylic C-H bonds on azetidine). For this compound, NADPH-dependent hydroxylation is a primary metabolic pathway .

- Structural Modifications : Introduce fluorine at the benzylic position to block oxidation. However, this may reduce potency (e.g., 5-fold increase in EC for fluorine-substituted analogs) .

- Prodrug Strategies : Mask reactive sites with enzymatically cleavable groups (e.g., esters) to improve stability in vivo .

Q. What contradictions exist in structure-activity relationships (SAR) for azetidine derivatives in antimicrobial applications?

- Methodological Answer :

- Antitubercular Activity : While (R)-configured azetidines inhibit Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL), geminal substituents (e.g., -OH, -OMe) at the 3-position reduce potency by 6–10 fold, contradicting assumptions that steric bulk enhances target binding .

- Mechanistic Divergence : Transcriptomic profiling shows azetidines block mycolate assembly in M. tuberculosis without inducing resistance, unlike traditional β-lactams. This suggests unique target engagement despite structural similarities to known antibiotics .

Q. How can computational modeling guide the design of azetidine derivatives for blood-brain barrier (BBB) permeability?

- Methodological Answer :

- QSAR Models : Train models on neurotransmitters (e.g., serotonin analogs) with known BBB permeability to predict logP and polar surface area (PSA) for azetidines. Ideal candidates should have PSA < 60 Ų and logP ~2–3 .

- Docking Studies : Simulate interactions with BBB transporters (e.g., P-glycoprotein). Azetidine’s compact ring system minimizes transporter recognition, enhancing passive diffusion .

Key Methodological Recommendations

- Synthesis Optimization : Prioritize Boc protection for azetidine nitrogen to balance reactivity and stability .

- Biological Testing : Use pulsed-labeling strategies in proteomic studies to quantify azetidine incorporation and mitigate toxicity artifacts .

- Data Interpretation : Combine DFT calculations with experimental scope studies to resolve contradictions in enantioselectivity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.